1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride
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Overview
Description
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a compound that has been studied for its potential therapeutic effects. It belongs to the class of piperazine compounds and has been found to have an affinity for the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, neuronal survival, and neuroprotection. In
Scientific Research Applications
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic effects in a number of different areas. One area of research has focused on its potential as an analgesic. Studies have shown that 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride can reduce pain sensitivity in animal models, suggesting that it may have potential as a treatment for chronic pain.
Another area of research has focused on 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride's potential neuroprotective effects. Studies have shown that 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride can protect against neuronal damage in animal models of Parkinson's disease and stroke. This suggests that it may have potential as a treatment for these and other neurodegenerative diseases.
Mechanism of Action
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride has been found to have an affinity for the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, neuronal survival, and neuroprotection. The exact mechanism of action of 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride is not yet fully understood, but it is thought to involve modulation of the sigma-1 receptor.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride can modulate a variety of biochemical and physiological processes. For example, it has been shown to reduce the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects. It has also been shown to increase the activity of certain antioxidant enzymes, suggesting that it may have antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride is that it has been shown to be relatively safe and well-tolerated in animal models. This makes it a promising candidate for further study as a potential therapeutic agent. However, one limitation of studying 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments that specifically target its effects.
Future Directions
There are a number of potential future directions for the study of 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of research could focus on its potential as a treatment for chronic pain. Another area of research could focus on its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and stroke. Additionally, further research could be done to better understand its mechanism of action and to identify potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride involves the reaction of 1-(2-benzyl-4-methylphenoxy)-3-chloropropane with 4-methylpiperazine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride. This synthesis method has been described in detail in a number of scientific publications.
properties
IUPAC Name |
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.ClH/c1-19-9-10-22(21(17-19)18-20-7-4-3-5-8-20)25-16-6-11-24-14-12-23(2)13-15-24;/h3-5,7-10,17H,6,11-16,18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBSGQIGXDVUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCN(CC2)C)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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